(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride
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Overview
Description
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the molecule enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the difluoromethylation of a suitable piperidine precursor. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide under mild conditions.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonates or difluoromethyl zinc reagents.
Radical Difluoromethylation: Utilizing difluoromethyl radicals generated from difluoromethyl sulfonyl chlorides or difluoromethyl bromides in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of (S)-3-(Difluoromethyl)-3-fluoropiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Trifluoromethyl)-3-fluoropiperidine hydrochloride
- (S)-3-(Difluoromethyl)-3-chloropiperidine hydrochloride
- (S)-3-(Difluoromethyl)-3-bromopiperidine hydrochloride
Uniqueness
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct physicochemical properties. This combination enhances its metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C6H11ClF3N |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
(3S)-3-(difluoromethyl)-3-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-5(8)6(9)2-1-3-10-4-6;/h5,10H,1-4H2;1H/t6-;/m0./s1 |
InChI Key |
KJMKHTLFMJJRJI-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@](CNC1)(C(F)F)F.Cl |
Canonical SMILES |
C1CC(CNC1)(C(F)F)F.Cl |
Origin of Product |
United States |
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